molecular formula C13H17NO5S B6630169 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol

Cat. No. B6630169
M. Wt: 299.34 g/mol
InChI Key: CMUCATSTSGRTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol, also known as DBDSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol is not fully understood. However, it is believed that 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol acts as a nucleophile, attacking electrophilic centers in the reaction. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has also been found to act as a Lewis acid, facilitating the formation of new bonds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol. However, it has been found to be non-toxic and non-carcinogenic. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has also been found to be stable under various conditions, making it a useful reagent in various reactions.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol is also stable under various conditions, making it a useful reagent in various reactions. However, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has limitations, including its limited solubility in some solvents, which may limit its use in certain reactions.

Future Directions

There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol. One area of research could be the development of new synthetic methods using 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol as a reagent or catalyst. Another area of research could be the investigation of the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol. Additionally, research could be done to explore the potential applications of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol in various fields, including medicinal chemistry, materials science, and catalysis.
Conclusion
In conclusion, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol is a chemical compound that has several scientific research applications. It can be synthesized by reacting 3-methylpyrrolidine with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride in the presence of a base. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has been found to be non-toxic and non-carcinogenic and is stable under various conditions. Future research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol could focus on the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential applications in various fields.

Synthesis Methods

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol can be synthesized by reacting 3-methylpyrrolidine with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has been found to have various scientific research applications. It has been used as a reagent in the synthesis of various compounds, including the synthesis of α-ketoamides and β-lactams. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has also been used as a catalyst in various reactions, such as the synthesis of indoles and pyrroles.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-13(15)4-5-14(9-13)20(16,17)10-2-3-11-12(8-10)19-7-6-18-11/h2-3,8,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUCATSTSGRTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.